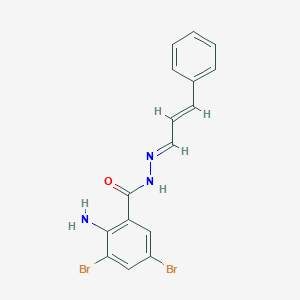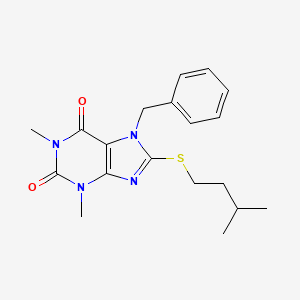
7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with the molecular formula C18H22N4O2S. It belongs to the class of purine derivatives and is characterized by the presence of a benzyl group, an isopentylthio group, and two methyl groups attached to the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and benzyl chloride.
Alkylation: The first step involves the alkylation of 1,3-dimethylxanthine with benzyl chloride in the presence of a base such as potassium carbonate to form 7-benzyl-1,3-dimethylxanthine.
Thioether Formation: The next step involves the reaction of 7-benzyl-1,3-dimethylxanthine with isopentylthiol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopentylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives.
科学研究应用
7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways.
Modulating Receptors: The compound can interact with cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: It may influence the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride
- 7-Benzyl-8-chloro-2-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2,7-octadienamide
Uniqueness
7-Benzyl-8-(isopentylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its isopentylthio group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.
属性
分子式 |
C19H24N4O2S |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
7-benzyl-1,3-dimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C19H24N4O2S/c1-13(2)10-11-26-18-20-16-15(17(24)22(4)19(25)21(16)3)23(18)12-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3 |
InChI 键 |
JYYAMZSKNPIYGB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dibromo-6-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11970977.png)
![N-(4-fluorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B11970986.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(1-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970989.png)
![3-[(3-ethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-yl)hydrazo]-2-indolone](/img/structure/B11970991.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970999.png)
![3-(2-furyl)-4-[(3-methylbenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11971012.png)
![4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11971013.png)
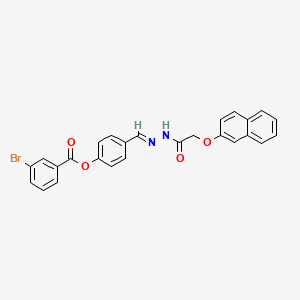
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971019.png)
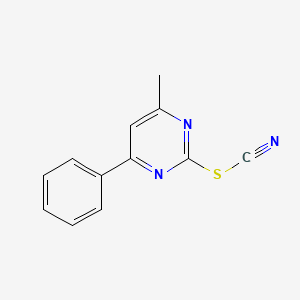
![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11971027.png)
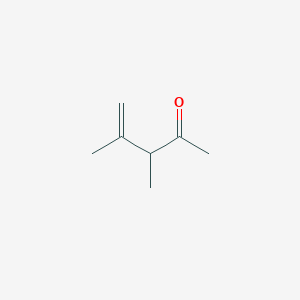
![9-Chloro-2-(3,4-dimethoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11971033.png)
